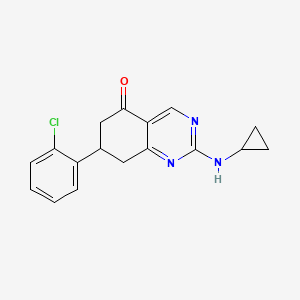![molecular formula C22H21ClN2O3 B4082359 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochloride](/img/structure/B4082359.png)
3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochloride
描述
3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochloride, also known as Methamphetamine, is a highly addictive stimulant drug that affects the central nervous system. It is a synthetic drug that is chemically similar to amphetamine, which is a drug used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. Methamphetamine is a Schedule II drug, which means it has a high potential for abuse and dependence.
作用机制
3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine acts on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. This increase in neurotransmitter release results in the stimulation of the reward pathway of the brain, which produces feelings of pleasure and euphoria. 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine also increases the activity of the sympathetic nervous system, which results in increased heart rate, blood pressure, and respiration.
Biochemical and Physiological Effects:
3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine has a wide range of biochemical and physiological effects on the body. 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine use can cause increased heart rate, blood pressure, and respiration, which can lead to cardiovascular problems such as heart attack and stroke. 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine use can also cause hyperthermia, which can result in organ damage and death. 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine use can also cause damage to the brain, including the destruction of dopamine-producing neurons.
实验室实验的优点和局限性
3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine has been used in laboratory experiments to study its effects on the central nervous system and its potential therapeutic uses. The advantages of using 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine in laboratory experiments include its ability to increase dopamine release and its potential to treat certain neurological disorders. However, the use of 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine in laboratory experiments is limited by its high potential for abuse and dependence.
未来方向
There are many future directions for research on 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine, including the development of new treatments for addiction and the study of its effects on the brain and behavior. One area of research is the development of pharmacological treatments for 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine addiction, which could help reduce the high rates of relapse associated with this drug. Another area of research is the study of the long-term effects of 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine use on the brain and behavior, which could help identify new targets for treatment and prevention. Overall, the study of 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine has the potential to improve our understanding of addiction and the brain, and to develop new treatments for a range of neurological disorders.
科学研究应用
3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine has been extensively studied for its effects on the central nervous system and its potential therapeutic uses. 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine has been shown to increase the release of dopamine, a neurotransmitter that is involved in the reward pathway of the brain. This increase in dopamine release is responsible for the euphoric effects of 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochlorideine and its high potential for abuse.
属性
IUPAC Name |
3-(4-methylanilino)-1-(4-nitrophenyl)-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3.ClH/c1-16-7-11-19(12-8-16)23-21(17-5-3-2-4-6-17)15-22(25)18-9-13-20(14-10-18)24(26)27;/h2-14,21,23H,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAVJSXOZXRXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylanilino)-1-(4-nitrophenyl)-3-phenylpropan-1-one;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylcyclohexyl)acetamide](/img/structure/B4082276.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-2-propanamine](/img/structure/B4082281.png)
![N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4082289.png)
![8-(2,4-dimethoxyphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4082296.png)
![2-chloro-N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4082301.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B4082304.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4082312.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4082320.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B4082328.png)

![methyl 2-cycloheptyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4082338.png)

![(4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone](/img/structure/B4082354.png)
![ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4082360.png)